molecular formula C10H15N3O5 B1679029 2'-C-methylcytidine CAS No. 20724-73-6

2'-C-methylcytidine

Cat. No. B1679029
CAS RN: 20724-73-6
M. Wt: 257.24 g/mol
InChI Key: PPUDLEUZKVJXSZ-VPCXQMTMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-C-methylcytidine is a nucleoside analog with anti-hepatitis C virus (HCV) activity . It is a small molecule that is currently in the experimental stage . It has shown to be a potent replication inhibitor, in vivo, towards multiple RNA viruses including hepatitis C virus (HCV) .


Molecular Structure Analysis

The molecular formula of 2’-C-methylcytidine is C10H15N3O5 . It has a molecular weight of 257.246 g/mol . The IUPAC name is 4-amino-1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,2-dihydropyrimidin-2-one .


Chemical Reactions Analysis

Upon phosphorylation into its 5-triphosphate form, 2’-C-methylcytidine inhibits viral RNA chain elongation and viral RNA-dependent RNA polymerase activity . This blocks the viral production of HCV RNA and thus viral replication .

Scientific Research Applications

Antiviral Activity

2'-C-Methylcytidine has demonstrated significant potential in antiviral research. Its efficacy as a potent and selective inhibitor in cell culture against various RNA viruses, including Hepatitis C virus (HCV), has been extensively studied. It inhibits viral replication effectively, highlighting its potential as a therapeutic agent against HCV and other RNA viruses like bovine viral diarrhea virus, yellow fever virus, West Nile virus, and dengue-2 virus (Pierra et al., 2006).

Additionally, derivatives of 2'-C-methylcytidine, such as valyl ester prodrugs, have been developed to improve its pharmacokinetic properties and enhance its antiviral potency. These modifications resulted in compounds demonstrating superior potency in cell-based replicon assays due to higher levels of the triphosphate form of 2'-C-methylcytidine in cells (Gardelli et al., 2009).

Foot-and-Mouth Disease Virus Inhibition

Research has shown that 2'-C-Methylcytidine is an effective inhibitor of foot-and-mouth disease virus (FMDV), a virus that causes significant economic losses in livestock. It has been observed to reduce the infectious virus yield significantly, suggesting its potential application in controlling outbreaks of FMDV (Goris et al., 2007).

Norovirus Replication Inhibition

The compound has also been studied for its activity against norovirus (NV), particularly murine norovirus (MNV). It inhibits virus-induced cytopathic effect formation, viral RNA synthesis, and infectious progeny formation, highlighting its potential in treating and preventing norovirus infections (Rocha-Pereira et al., 2012).

Inhibition of Hepatitis C Replicon RNA Synthesis

2'-C-Methylcytidine is a specific inhibitor of HCV, showing potent and selective activity against HCV RNA replication in subgenomic HCV replicon assays. This specificity is notable considering its weak activity against other flaviviruses and lack of toxicity against various cell types, including human peripheral blood mononuclear and bone marrow progenitor cells (Stuyver et al., 2006).

DNA and RNA Methylation Studies

2'-C-Methylcytidine is also relevant in the study of DNA and RNA methylation, a critical aspect of genetic regulation and cancer research. The development of methods for detecting DNA and RNA methylation, including 5-methylcytidine, in circulating tumor cells (CTCs) and tissues, provides valuable insights into the epigenetic changes associated with cancer (Huang et al., 2016).

properties

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5/c1-10(17)7(15)5(4-14)18-8(10)13-3-2-6(11)12-9(13)16/h2-3,5,7-8,14-15,17H,4H2,1H3,(H2,11,12,16)/t5-,7-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUDLEUZKVJXSZ-VPCXQMTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40174799
Record name 2'-C-Methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-C-methylcytidine

CAS RN

20724-73-6
Record name 2'-C-Methylcytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020724736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-C-methylcytidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13921
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2'-C-Methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20724-73-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2'-C-METHYLCYTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27FS20C1D8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In one synthesis method, depicted in FIG. 1a, the synthesis comprises reacting cytosine, BSA and SnCl4/acetonitrile with 1,2,3,5-tetra-O-benzoyl-2-C-methyl-β-D-ribofuranose (1) to form 4-amino-1-(3,4-dibenzoyloxy-5-benzoyloxymethyl-3-methyl-tetrahydro-furan-2-yl)-1H-pyrimidin-2-one (2); and reacting (2) with NaOMe/MeOH to provide 4-amino-1-(3,4-dihydroxy-5-hydroxymethyl-3-methyl-tetrahydro-furan-2-yl)-1H-pyrimidin-2-one (3), also known as 2-C-methyl-β-D-ribofuranose. The use of cytosine as a starting material rather than benzoyl-cytosine improves the “atom economy” of the process and simplifies purification at later steps.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
NaOMe MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of compound (5) (58 g, 0.1053 mol) in dichloromethane (500 ml) was stirred at 25° C. under argon atmosphere. N-(tert-butoxycarbonyl)-L-valine (29.7 g, 0.1367 mol), 1-[3-(dimethylamino) propyl]-3-ethylcarbodiimide hydrochloride (26.2 g, 0.1367 mol) and 4-(dimethylamino)pyridine (1.3 g, 0.0106 mol) were added and the reaction mixture was stirred at 25° C. and monitored by HPLC (method #2). After 4 hours, HPLC showed 7.9% of starting material. N-(tert-butoxycarbonyl)-L-valine (4.57 g, 0.0210 mol) and 1-[3-(dimethylamino) propyl]-3-ethylcarbodiimide hydrochloride (4.03 g, 0.0210 mol) were added and stirring was continued at 25° C. for an additional period of 2 hours, after which, HPLC detected 0.7% of starting material. Methanol (60 ml) was added to the reaction mixture and solvents were evaporated under reduced pressure (temperature kept below 40° C.) to give compound (6) as thick oil. This material (93% pure by HPLC/AUC) was used as is for the subsequent reaction.
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
29.7 g
Type
reactant
Reaction Step Two
Quantity
26.2 g
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
catalyst
Reaction Step Two
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.57 g
Type
reactant
Reaction Step Four
Quantity
4.03 g
Type
reactant
Reaction Step Four
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
60 mL
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-C-methylcytidine
Reactant of Route 2
2'-C-methylcytidine
Reactant of Route 3
2'-C-methylcytidine
Reactant of Route 4
2'-C-methylcytidine
Reactant of Route 5
2'-C-methylcytidine
Reactant of Route 6
2'-C-methylcytidine

Citations

For This Compound
1,240
Citations
JL Clark, L Hollecker, JC Mason… - Journal of medicinal …, 2005 - ACS Publications
… The protected 2‘-C-methylcytidine (7c) was obtained as a … Compound 1 and 2‘-C-methylcytidine were assayed in a … compared to 2‘-C-methylcytidine and low cellular toxicity. …
Number of citations: 265 pubs.acs.org
E Murakami, H Bao, M Ramesh… - Antimicrobial Agents …, 2007 - Am Soc Microbiol
β-d-2′-Deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130) is a potent specific inhibitor of hepatitis C virus (HCV) RNA synthesis in Huh-7 replicon cells. To inhibit the HCV NS5B RNA …
Number of citations: 125 journals.asm.org
LJ Stuyver, TR McBrayer, PM Tharnish… - Antiviral chemistry …, 2006 - journals.sagepub.com
β-D-2′-Deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130) is a cytidine analogue with potent and selective anti-hepatitis C virus (HCV) activity in the subgenomic HCV replicon assay, …
Number of citations: 136 journals.sagepub.com
H Ma, WR Jiang, N Robledo, V Leveque, S Ali… - Journal of Biological …, 2007 - ASBMB
… -deoxy-2′-fluoro-2′-C-methylcytidine in primary human hepatocytes isolated from several … -2′-C-methylcytidine was converted to β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine 5′-…
Number of citations: 121 www.jbc.org
E Murakami, C Niu, H Bao… - Antimicrobial agents …, 2008 - Am Soc Microbiol
… , PSI-6130 and 2′-C-methylcytidine were both poor substrates … A similar difference was seen with 2′-C-methylcytidine. 2′-… between PSI-6130 and 2′-C-methylcytidine and cytidine, …
Number of citations: 153 journals.asm.org
J Rocha-Pereira, D Jochmans, Y Debing… - Journal of …, 2013 - Am Soc Microbiol
… We recently reported the inhibitory effect of 2′-C-methylcytidine (2CMC), a hepatitis C virus polymerase inhibitor, on the in vitro replication of murine norovirus (MNV). Here we …
Number of citations: 106 journals.asm.org
C Gardelli, B Attenni, M Donghi… - Journal of medicinal …, 2009 - ACS Publications
… This study demonstrates that it is possible to bypass the rate limiting first phosphorylation of 2′-C-methylcytidine by delivering directly into the cell the corresponding monophosphate …
Number of citations: 70 pubs.acs.org
JC Lee, CK Tseng, YH Wu, N Kaushik-Basu, CK Lin… - Antiviral research, 2015 - Elsevier
… In this study, we report a nucleoside analog, 2′-C-methylcytidine (2CMC), which exerts potent anti-DENV activity in DENV subgenomic RNA replicon and infectious systems, with an IC …
Number of citations: 76 www.sciencedirect.com
C Pierra, A Amador, E Badaroux… - Collection of …, 2006 - cccc.uochb.cas.cz
… 3′-Deoxy-2′-C-methyluridine (6) and 3′-deoxy-2′-C-methylcytidine hydrochloride (10) … C to give 3′-deoxy2′-C-methylcytidine which was later quantitatively transformed into its …
Number of citations: 19 cccc.uochb.cas.cz
JG Julander, AK Jha, JA Choi, KH Jung, DF Smee… - Antiviral research, 2010 - Elsevier
… Combinations of 2′-C-methylcytidine analogues with interferon-alpha2b and triple … The mechanism of action of beta-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine involves a second …
Number of citations: 42 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.